6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
Description
Properties
IUPAC Name |
6-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S3/c1-3-10-4-6-12-14(8-10)23-16(18-12)20-17-19-13-7-5-11(25(2,21)22)9-15(13)24-17/h4-9H,3H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAOTJCAJIAJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through various methods, including the condensation of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Sulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation and one-pot multicomponent reactions can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Reaction Mechanisms
The synthesis relies on three main reaction pathways:
2.1 Thiocyanation and Cyclization
Bromine in acetic acid generates thiocyanogen (SCN)₂, which reacts with aromatic amines to form thiocyanate intermediates. These intermediates undergo cyclization to form the benzothiazole ring .
2.2 Alkylation
Alkylation of the benzothiazole’s amino group occurs via SN₂ mechanisms, where ethyl iodide replaces a leaving group (e.g., hydroxyl or halide) .
2.3 Oxidation to Sulfone
Methylthio groups are oxidized to methylsulfonyl using H₂O₂ or other oxidants. This step enhances the compound’s water solubility and biological activity .
Analytical Characterization
The compound’s structure is confirmed through:
Biological Activities
The compound exhibits potential as an anticancer agent due to its ability to induce apoptosis in cancer cells . Its dual benzothiazole rings may facilitate binding to specific cellular targets, such as colchicine-binding sites .
Key Research Findings
Scientific Research Applications
Pharmacological Applications
Thiazole derivatives, including the compound , have been extensively studied for their potential therapeutic effects. Notably, they exhibit:
- Anticancer Activity : Research indicates that thiazole compounds can inhibit cancer cell proliferation. For instance, certain thiazole derivatives show promising results against various cancer cell lines, demonstrating IC50 values in the low micromolar range, which suggests strong anticancer properties .
- Neuroprotective Effects : Thiazole derivatives have been investigated for their ability to ameliorate conditions associated with Alzheimer's disease. They can inhibit cholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .
Anticancer Activity
A study conducted by Siddiqui et al. (2020) synthesized a variety of thiazole derivatives and evaluated their anticancer properties. Among these, certain compounds demonstrated significant activity against human glioblastoma and melanoma cell lines, with the presence of specific substituents enhancing their efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 35a | U251 | 24.38 | Inhibition of cell proliferation |
| 35b | WM793 | 88.23 | Induction of apoptosis |
Neurodegenerative Disease Research
In a comprehensive review, it was noted that thiazole-based compounds could serve as multitarget agents for treating Alzheimer's disease. They were found to affect various targets including beta-secretase and glycogen synthase kinase 3β, which are implicated in neurodegeneration .
Mechanism of Action
The mechanism of action of 6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Mono-Benzothiazole Derivatives
- 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine (3c): Exhibits potent nitric oxide (NO) scavenging (IC50 = 38.19 µg/mL) and urease inhibition (86.24% at 50 µg/mL) due to the electron-donating methoxy group, which enhances resonance stabilization .
- 6-Bromo-N-methylbenzo[d]thiazol-2-amine: Bromine’s steric bulk and electronegativity reduce NO scavenging activity (IC50 = 57.8 µg/mL), highlighting the negative impact of bulky substituents .
Bis-Benzothiazole Derivatives
- N-(6-Methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine : Demonstrates anticancer activity (IC50 = 5.04–13 µM against Colo205 cells) via p53 activation and mitochondrial apoptosis pathways. The methoxy group likely enhances cell permeability .
- N-(Benzo[d]thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine : Structural similarity to the target compound but lacks sulfonyl and ethyl groups, suggesting reduced electronic modulation .
Key Observations
Electron-Withdrawing vs. Electron-Donating Groups: Sulfonyl and bromo substituents reduce NO scavenging efficiency compared to methoxy or aryl groups, which enhance activity through resonance effects .
Bis-Benzothiazole Systems : Compounds with two benzothiazole rings (e.g., the target and compounds) show marked anticancer effects, likely due to improved intercalation or protein-binding capacity .
Steric Considerations : Bulky substituents (e.g., trifluoromethyl in 3d) diminish activity, whereas smaller groups like ethyl or methoxy balance lipophilicity and target engagement .
Biological Activity
The compound 6-ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is part of a class of benzothiazole derivatives, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure includes two benzo[d]thiazole moieties and a methylsulfonyl group, which are significant for its biological activity. The presence of these functional groups can enhance its interaction with biological targets.
Antitumor Activity
Benzothiazole derivatives have been widely studied for their potential antitumor properties. A study evaluating various thiazole compounds indicated that structural modifications significantly influence cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups exhibited enhanced activity against leukemia and solid tumor-derived cell lines, with IC50 values ranging from 1.61 to 1.98 µg/mL .
Antimicrobial Activity
While some benzothiazole derivatives have shown promising antimicrobial activity, studies involving the specific compound have yielded mixed results. A synthesis and evaluation of related compounds indicated that none demonstrated significant antiviral or antimicrobial effects against various pathogens, including HIV and bacterial strains . However, certain modifications to the thiazole structure were noted to enhance antibacterial properties in related compounds .
Cholinesterase Inhibition
Recent research has highlighted the potential of thiazole derivatives in neuroprotection and cognition enhancement through cholinesterase inhibition. For example, a compound similar to the one showed effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
-
Anticancer Efficacy :
- A series of thiazole compounds were evaluated for their antiproliferative activity against a panel of human cancer cell lines. The study found that modifications at specific positions on the thiazole ring could lead to significant increases in cytotoxicity, demonstrating structure-activity relationships (SAR) that could be leveraged for drug development .
-
Neuroprotective Effects :
- In vitro studies demonstrated that certain thiazole derivatives could inhibit amyloid-beta aggregation and cholinesterase activity, indicating their potential role in neuroprotection. The most potent derivatives showed IC50 values as low as 0.57 μM against AChE, highlighting their therapeutic promise .
Data Tables
| Activity Type | Compound | IC50 (µM) | Target |
|---|---|---|---|
| Antitumor | Benzothiazole Derivative | 1.61 | Leukemia Cell Lines |
| Antimicrobial | Related Benzothiazole Compounds | N/A | Various Bacteria |
| Cholinesterase Inhibition | 6-Ethyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)amine | 0.57 | AChE |
Q & A
Q. Table 1: Comparison of Synthetic Methods for Benzo[d]thiazol-2-amine Derivatives
| Method | Solvent | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Hydrazine in ethylene glycol | Ethylene glycol | None | 78 | 92 | |
| Hydrazine in water | Water | HCl (0.1 M) | 85 | 95 | |
| Microwave-assisted | DMF | Pd(PPh3)4 | 99 | >99 |
Q. Table 2: Key Spectral Data for Methylsulfonyl Benzothiazoles
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| Methylsulfonyl (SO2CH3) | 3.25 (s, 3H) | 44.2 (CH3) | 1345 (S=O asym) |
| Benzo[d]thiazole | 7.45–8.10 (m, Ar-H) | 121.5–155.0 (Ar-C) | 1605 (C=N) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
